3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide

Description

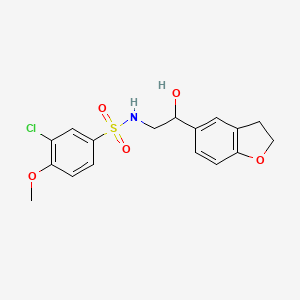

This compound features a 3-chloro-4-methoxybenzenesulfonamide core linked via a 2-hydroxyethyl group to a 2,3-dihydrobenzofuran moiety.

Properties

IUPAC Name |

3-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO5S/c1-23-17-5-3-13(9-14(17)18)25(21,22)19-10-15(20)11-2-4-16-12(8-11)6-7-24-16/h2-5,8-9,15,19-20H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHCTGYLHJWFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of an appropriate phenol derivative with an epoxide under acidic or basic conditions.

Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced via electrophilic aromatic substitution reactions using chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which can lead to reduced tumor growth and metastasis. A study demonstrated that derivatives of benzene sulfonamides showed effective inhibition of cancer cell proliferation in vitro, suggesting potential use in developing anticancer agents .

Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial properties. Sulfonamides have historically been used as antibiotics, and the incorporation of the benzofuran moiety may enhance activity against specific bacterial strains. Preliminary studies have shown that related compounds exhibit broad-spectrum antibacterial effects, warranting further investigation into this compound's efficacy .

Pharmacology

Neuroprotective Effects

Compounds similar to 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide have been studied for neuroprotective effects. The benzofuran structure is associated with neuroactive properties, which may help in conditions like Alzheimer's disease by preventing neuronal apoptosis and promoting cognitive function .

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The potential application of this compound in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease is being explored .

Material Science

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that sulfonamide-based polymers exhibit improved resistance to thermal degradation and enhanced mechanical strength compared to traditional polymers .

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Research

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs | Efficacy against various cancers |

| Pharmacology | Neuroprotective agents | Effects on cognitive decline |

| Material Science | Polymer additives | Enhancing thermal stability |

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. The chloro and methoxy groups may enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide)

- Structural Similarities : Both compounds share the 4-methoxybenzenesulfonamide group and a hydroxyethyl side chain.

- Key Differences : KN-93 replaces the dihydrobenzofuran with a chlorophenylpropenyl group, introducing greater conformational flexibility.

- Functional Implications : KN-93 is a well-characterized Ca²⁺/calmodulin-dependent kinase II (CaMKII) inhibitor. The rigid dihydrobenzofuran in the target compound may enhance binding specificity for alternative targets, such as kinases requiring planar aromatic interactions .

2-Chloro-N-(3-Methoxybenzoyl)benzenesulfonamide

- Structural Similarities : Contains a chloro-substituted sulfonamide and methoxy group.

- Key Differences : Lacks the dihydrobenzofuran and hydroxyethyl groups, instead featuring a methoxybenzoyl substituent.

- Functional Implications: The absence of the dihydrobenzofuran likely reduces membrane permeability and target engagement compared to the target compound.

(2,3-Dihydrobenzofuran-5-yl)acetic Acid

- Structural Similarities : Shares the dihydrobenzofuran core.

- Key Differences : The acetic acid substituent contrasts with the sulfonamide and hydroxyethyl groups in the target compound.

- This highlights the target compound’s balance between solubility (via hydroxyethyl) and bioavailability (via sulfonamide) .

N-[5-Chloro-2-({[3-(Difluoromethoxy)phenyl]sulfonyl}amino)phenyl]-1-benzofuran-2-sulfonamide

- Structural Similarities : Contains a benzofuran ring and dual sulfonamide groups.

- Key Differences : The difluoromethoxy group and additional sulfonamide introduce higher electronegativity and steric bulk.

- Functional Implications : Dual sulfonamides may enhance target affinity but increase metabolic instability or toxicity risks. The target compound’s single sulfonamide and methoxy group likely optimize pharmacokinetics .

Fluazinam (3-Chloro-N-(3-Chloro-5-Trifluoromethyl-2-Pyridyl)-α,α,α-Trifluoro-2,6-Dinitro-p-Toluidine)

- Structural Similarities : Chloro and aromatic substituents.

- Key Differences : A pyridylamine backbone instead of sulfonamide and dihydrobenzofuran.

- Functional Implications : Fluazinam’s nitro groups contribute to its fungicidal activity but also elevate toxicity. The target compound’s lack of nitro groups may reduce off-target effects .

Comparative Data Table

Notes on Structural and Functional Trends

- Rigidity vs. Flexibility : The dihydrobenzofuran in the target compound enhances rigidity, likely improving binding specificity compared to flexible analogs like KN-93 .

- Solubility and Bioavailability : The hydroxyethyl group in the target compound balances hydrophilicity, whereas analogs with carboxylic acids (e.g., (2,3-dihydrobenzofuran-5-yl)acetic acid) may prioritize solubility over membrane penetration .

- Toxicity Considerations : Dual sulfonamides or nitro groups (e.g., Fluazinam) are associated with higher toxicity, underscoring the target compound’s optimized substituent profile .

Biological Activity

3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. It belongs to a class of sulfonamide derivatives that have demonstrated various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that sulfonamide derivatives can inhibit various enzymes and pathways involved in disease processes. For instance, they may act as inhibitors of carbonic anhydrase or other sulfonamide-sensitive enzymes, leading to therapeutic effects in conditions such as hypertension and cancer.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of benzofuran-based sulfonamides. For example, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce inflammation markers and improve symptoms in conditions like arthritis. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antibacterial Activity

The antibacterial activity of sulfonamides is well-documented, particularly against Gram-positive and Gram-negative bacteria. The compound may exert its effects by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated significant reduction in tumor size in xenograft models when treated with related benzofuran sulfonamides. |

| Study B | Assess anti-inflammatory properties | Showed decreased levels of inflammatory markers (IL-6, TNF-alpha) in treated rats compared to controls. |

| Study C | Investigate antibacterial efficacy | In vitro tests revealed effective inhibition of E. coli and Staphylococcus aureus growth at low concentrations. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide?

- Methodology : The compound is typically synthesized via sulfonamide coupling. For example, a benzenesulfonyl chloride derivative reacts with a hydroxyl-ethyl-dihydrobenzofuran amine intermediate under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key optimizations include controlling reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and purification via column chromatography or recrystallization. Structural analogs in and highlight similar sulfonylation protocols.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography : Single-crystal diffraction data (CCDC deposition) resolves bond lengths, angles, and stereochemistry. For related sulfonamides, and provide crystallographic data (e.g., dihedral angles between aromatic rings and sulfonamide groups) .

- Spectroscopy : H/C NMR confirms proton environments (e.g., methoxy, dihydrobenzofuran, and hydroxyethyl groups). Mass spectrometry (HRMS) validates molecular weight .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Methodology :

- Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (ethyl acetate) using UV-Vis or gravimetric methods. reports analogs with logP values >2, indicating hydrophobicity .

- Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition temperatures. For example, lists a melting point of 241–243°C for a structurally related sulfonamide .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity (e.g., antimicrobial or anticancer potential)?

- Methodology :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). describes similar protocols for sulfonamide derivatives .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include controls for cytotoxicity (e.g., healthy fibroblast lines) .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

- Methodology :

- Functional group modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens). and demonstrate how trifluoromethyl or nitro groups enhance receptor binding .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial activity). Compare with experimental IC values .

Q. How should contradictory bioactivity data across studies be analyzed and resolved?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability in vs. 19) or solvent effects (DMSO concentration in cell assays). highlights fluorescence intensity variations due to pH or temperature .

- Standardization : Adopt OECD guidelines for reproducibility. For example, use identical cell passage numbers or MIC determination protocols .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.